Diethyl 2-(3-methylbutanoyl)butanedioate

Description

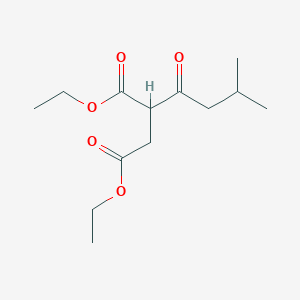

Diethyl 2-(3-methylbutanoyl)butanedioate is a diester derivative of butanedioic acid (succinic acid), substituted at the 2-position with a 3-methylbutanoyl group. This compound belongs to the class of branched-chain esters, characterized by their ester functional groups and alkyl or acyl substituents. The 3-methylbutanoyl moiety likely enhances its lipophilicity and volatility compared to simpler succinate esters, making it relevant in flavor chemistry, agrochemicals, or pharmaceutical intermediates.

Properties

CAS No. |

73642-77-0 |

|---|---|

Molecular Formula |

C13H22O5 |

Molecular Weight |

258.31 g/mol |

IUPAC Name |

diethyl 2-(3-methylbutanoyl)butanedioate |

InChI |

InChI=1S/C13H22O5/c1-5-17-12(15)8-10(13(16)18-6-2)11(14)7-9(3)4/h9-10H,5-8H2,1-4H3 |

InChI Key |

XMDXGGONIHRFLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=O)CC(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(3-methylbutanoyl)butanedioate can be synthesized through the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired ester product. Another method involves the Claisen condensation of diethyl phthalate with 4-methylpentan-2-one in the presence of sodium methoxide .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-methylbutanoyl)butanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(3-methylbutanoyl)butanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry .

Mechanism of Action

The mechanism of action of diethyl 2-(3-methylbutanoyl)butanedioate involves its interaction with biological membranes and enzymes. The compound can penetrate cell membranes and modulate cellular activities by influencing enzyme functions and metabolic pathways. For example, it can reduce mitochondrial fission and reactive oxygen species (ROS) levels, thereby exerting an anti-inflammatory effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Ester Chemistry

a) Diethyl Butanedioate (Diethyl Succinate)

- Structure : Ethyl ester of unmodified succinic acid.

- Key Differences: Lacks the 3-methylbutanoyl substituent, resulting in lower molecular complexity and reduced steric hindrance.

- Applications : Widely used as a solvent and flavoring agent. In viticulture, its concentration varies with agricultural practices; for example, apical defoliation at veraison (TD-v) increased its levels in the 2010–2011 vintage but decreased it in 2015–2016 .

b) Ethyl 2-Methylbutanoate and Ethyl 3-Methylbutanoate

- Structure: Monoesters with branched alkyl chains.

- Key Differences: Smaller molecular size and single ester group vs. the diester structure of diethyl 2-(3-methylbutanoyl)butanedioate.

- Behavior : In the 2015–2016 vintage, these compounds were undetected in defoliation-treated groups, suggesting higher environmental sensitivity compared to diethyl succinate derivatives .

c) Diethyl (2RS)-2-[(Methoxy)(methylsulfanyl)-S-phosphinothioyl]butanedioate

- Structure : A thiophosphate derivative of diethyl butanedioate.

- Key Differences: Incorporates sulfur and phosphorus, increasing toxicity and reactivity. Used as an organophosphate insecticide (e.g., heterologous analogs like malathion) .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Esters

Environmental and Agricultural Impact

- Concentration Variability : Diethyl succinate derivatives show vintage-dependent behavior. For example, TD-v defoliation increased diethyl butanedioate in 2010–2011 but reduced it in 2015–2016, suggesting climatic or enzymatic influences on biosynthesis .

- Degradation Pathways: Unlike thiophosphate analogs (e.g., ), this compound lacks hydrolytically labile P–S bonds, likely resulting in slower environmental degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.